molecular formula C24H22N6O3 B2836886 Chembl4560577 CAS No. 1207014-58-1

Chembl4560577

Cat. No. B2836886
CAS RN: 1207014-58-1
M. Wt: 442.479
InChI Key: JUUWXWYCCHZVGC-UHFFFAOYSA-N
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Description

Chembl4560577 is a small molecule inhibitor that has been identified as a potential therapeutic agent in the treatment of various diseases. It is a member of the pyrimidine-based scaffold family and has demonstrated promising results in preclinical studies.

Scientific Research Applications

  • Database for Drug Discovery : ChEMBL provides extensive bioactivity information on a multitude of compounds, making it a valuable resource for drug discovery and medicinal chemistry research (Gaulton et al., 2016).

  • Open Data Access and Curation : The database curates and stores standardized bioactivity, molecule, target, and drug data from multiple sources, including the primary medicinal chemistry literature. This standardized and open-access data is crucial for various chemical biology and drug-discovery research problems (Gaulton et al., 2011).

  • Streamlining Drug Discovery Data : ChEMBL's web services offer streamlined access to drug discovery data and utilities, enabling the integration of ChEMBL data into applications and workflows relevant to drug discovery and chemical biology (Davies et al., 2015).

  • Inclusion of Various Data Types : ChEMBL has expanded to include various types of data like crop protection data, drug metabolism, and disposition data, enhancing its utility across diverse research fields (Bento et al., 2013).

  • Enhanced Search and Filtering Capabilities : Recent improvements in the ChEMBL database include enhanced search and filtering capabilities, making it easier for researchers to find specific data relevant to their studies (Mendez et al., 2018).

  • Applicability in Crop Protection Research : ChEMBL's expansion to include bioactivity data on compounds and assays related to crop protection highlights its versatility and applicability in fields beyond human health research (Gaulton et al., 2015).

  • In Vivo Pharmacology Data : The extensive dataset of in vivo assays in ChEMBL acts as a key resource for animal models in translational medicine within drug discovery, linking compounds to specific disease models or pharmacology endpoints (Hunter et al., 2018).

  • Integration with Other Databases and Tools : ChEMBL's integration with other databases and tools like ChemBank enhances its utility in research, offering a comprehensive resource for studying chemical and biological information (Tolliday et al., 2006).

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O3/c1-15-4-9-19(16(2)12-15)25-22(31)14-30-24(32)28-10-11-29-21(23(28)27-30)13-20(26-29)17-5-7-18(33-3)8-6-17/h4-13H,14H2,1-3H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUWXWYCCHZVGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)OC)C3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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